

Application Notes and Protocols for ATTO 565 Biotin-Streptavidin Staining

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ATTO 565 biotin

Cat. No.: B15553419

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Introduction

The biotin-streptavidin system is a cornerstone of modern biological detection methodologies, renowned for its exceptionally high affinity and specificity. The interaction between biotin (Vitamin B7) and the tetrameric protein streptavidin is one of the strongest known non-covalent bonds in nature, with a dissociation constant (K_d) in the range of 10^{-14} to 10^{-15} M.^{[1][2][3]} This robust interaction allows for significant signal amplification in various applications, including immunofluorescence (IF), immunohistochemistry (IHC), flow cytometry, and in situ hybridization (FISH).^{[4][5]}

ATTO 565 is a fluorescent dye belonging to the rhodamine family, characterized by its strong absorption, high fluorescence quantum yield, and remarkable photostability.^{[6][7][8]} These features make it an ideal fluorophore for high-resolution microscopy and single-molecule detection.^{[4][7]} When conjugated to streptavidin, ATTO 565 provides a powerful tool for the sensitive and precise detection of biotinylated molecules.

This document provides detailed protocols for the use of ATTO 565-labeled streptavidin in conjunction with biotinylated probes for cellular imaging applications.

Data Presentation

The spectral and photophysical properties of ATTO 565 are critical for designing imaging experiments and selecting appropriate filter sets.

Property	Value	Reference(s)
Excitation Maximum (λ_{ex})	563-564 nm	[9][10][11]
Emission Maximum (λ_{em})	590-592 nm	[6][9][10][11]
Molar Extinction Coefficient (ϵ)	120,000 M ⁻¹ cm ⁻¹	[6][9][11]
Fluorescence Quantum Yield (Φ)	0.90	[7][10]
Fluorescence Lifetime (τ)	4.0 ns	[9][11]
Molecular Weight	~611 g/mol (free acid)	[11][12]

Experimental Protocols

This section outlines a general protocol for immunofluorescent staining of cultured cells using a biotinylated primary antibody followed by ATTO 565-streptavidin. This protocol can be adapted for tissue sections with appropriate modifications for antigen retrieval and tissue permeabilization.

Materials and Reagents

- Cells: Cultured cells grown on sterile glass coverslips.
- Primary Antibody: Biotinylated primary antibody specific to the target antigen.
- Secondary Reagent: ATTO 565-conjugated streptavidin.[12]
- Fixation Solution: 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
- Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS.
- Blocking Buffer: 1% Bovine Serum Albumin (BSA) or 5% normal serum from the species of the secondary antibody in PBS.

- Wash Buffer: PBS.
- Antifade Mounting Medium: With or without a nuclear counterstain like DAPI.
- Humidified Chamber.

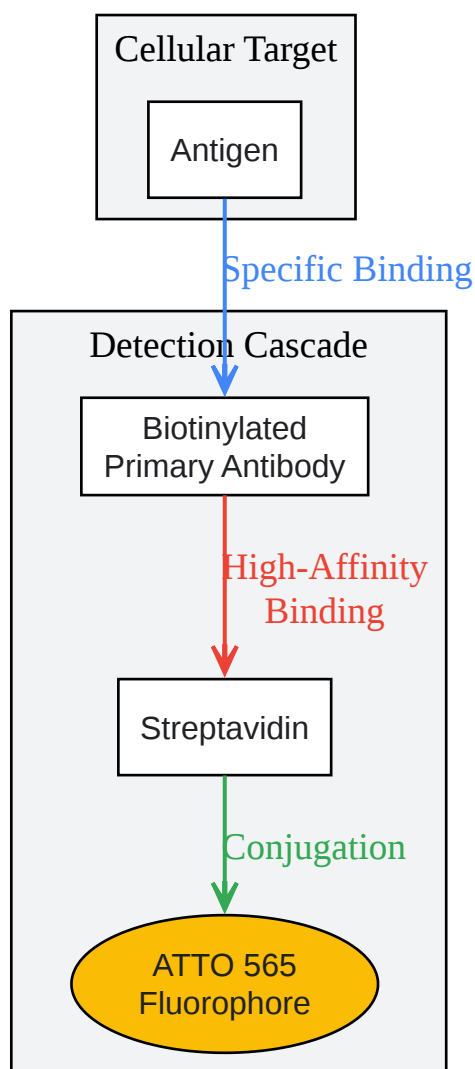
Staining Procedure

- Cell Preparation:
 - Plate cells on sterile glass coverslips in a petri dish or multi-well plate and culture overnight to allow for adherence.
 - Wash the cells gently with PBS.
- Fixation:
 - Fix the cells by incubating with 4% PFA in PBS for 15-30 minutes at room temperature.[\[13\]](#)
 - Wash the cells three times with PBS for 5 minutes each.
- Permeabilization (for intracellular targets):
 - If the target antigen is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 15-30 minutes at room temperature.[\[13\]](#)
 - Wash the cells three times with PBS for 5 minutes each.
- Blocking:
 - Incubate the cells with Blocking Buffer for at least 30-60 minutes at room temperature in a humidified chamber to minimize non-specific antibody binding.[\[14\]](#)
- Primary Antibody Incubation:
 - Dilute the biotinylated primary antibody to its optimal concentration in Blocking Buffer.
 - Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[\[13\]](#)[\[15\]](#)

- Washing:
 - Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.[\[15\]](#)
- ATTO 565-Streptavidin Incubation:
 - Dilute the ATTO 565-streptavidin conjugate in Blocking Buffer. A typical starting concentration is 1-10 µg/mL, but titration is recommended for optimal results.[\[16\]](#)
 - Incubate the cells with the diluted ATTO 565-streptavidin for 30-60 minutes at room temperature in the dark.[\[14\]](#)[\[15\]](#)
- Final Washes:
 - Wash the cells three times with PBS for 5 minutes each, protecting them from light.
- Mounting:
 - Carefully remove the coverslips from the washing buffer and mount them on a microscope slide with a drop of antifade mounting medium.
 - Seal the edges of the coverslip with clear nail polish to prevent drying.
- Imaging:
 - Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for ATTO 565 (e.g., excitation around 560 nm and emission around 590 nm).

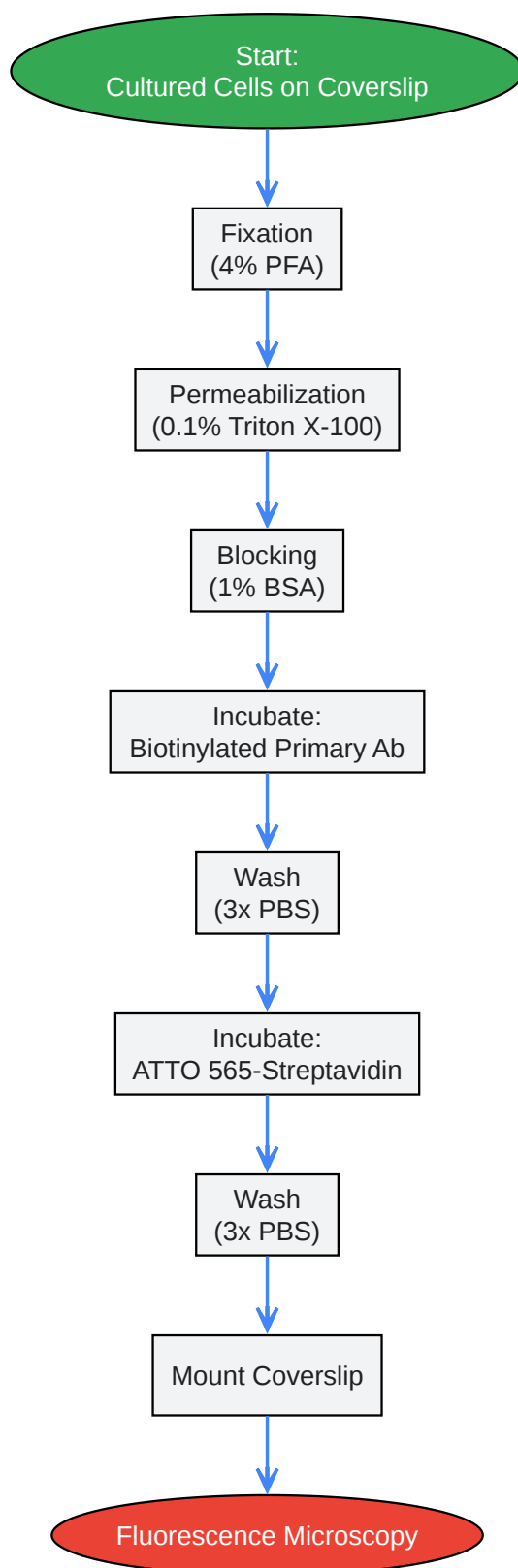
Mandatory Visualization

The following diagrams illustrate the signaling pathway of detection and the experimental workflow.



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Caption: Biotin-Streptavidin-ATTO 565 Detection Pathway.



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Caption: Immunofluorescence Staining Workflow.

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- To cite this document: BenchChem. [Application Notes and Protocols for ATTO 565 Biotin-Streptavidin Staining]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15553419#step-by-step-atto-565-biotin-streptavidin-staining]

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